1-(5-Bromo-2-methoxyphenyl)sulfonylazepane
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonylazepane is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-methoxyphenol, followed by sulfonylation and subsequent cyclization to form the azepane ring. The reaction conditions often include the use of bromine and iron powder as catalysts for the bromination step, and sulfonyl chloride for the sulfonylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepanes, while oxidation and reduction reactions can produce sulfoxides, sulfones, or desulfonylated products.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonylazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine
- 1-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine
Comparison: Compared to these similar compounds, 1-(5-Bromo-2-methoxyphenyl)sulfonylazepane has a unique azepane ring, which can confer different steric and electronic properties. This uniqueness can result in distinct reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCVZMJFUABKJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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